![molecular formula C9H15N3O2 B14628499 N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea CAS No. 55808-01-0](/img/structure/B14628499.png)
N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is an organic compound that belongs to the class of ureas It features a unique structure with an oxazole ring substituted with a 2-methylpropyl group and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea typically involves multistep organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The final step involves the nitration of the compound to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-Methyl-2-pyrrolidone: A dipolar aprotic solvent used in various chemical reactions.
N-Methyl-1-propanamine: A secondary amine with similar structural features.
Uniqueness
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is unique due to its specific substitution pattern on the oxazole ring and the presence of both urea and oxazole functionalities. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications.
特性
CAS番号 |
55808-01-0 |
|---|---|
分子式 |
C9H15N3O2 |
分子量 |
197.23 g/mol |
IUPAC名 |
1-methyl-3-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)4-7-5-8(12-14-7)11-9(13)10-3/h5-6H,4H2,1-3H3,(H2,10,11,12,13) |
InChIキー |
OEBFXLBMLIOPSL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=NO1)NC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


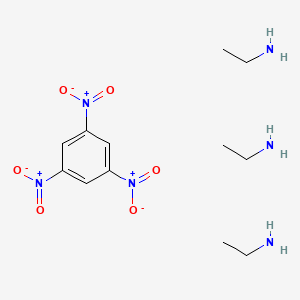
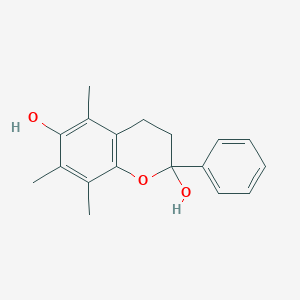
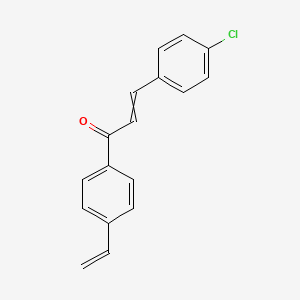

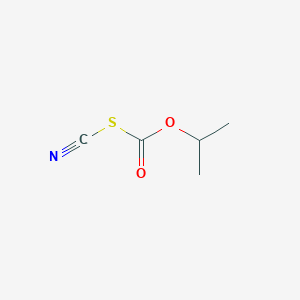
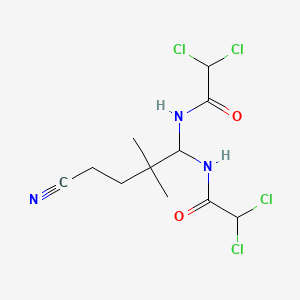
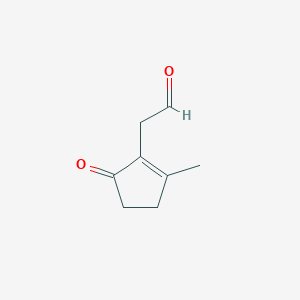
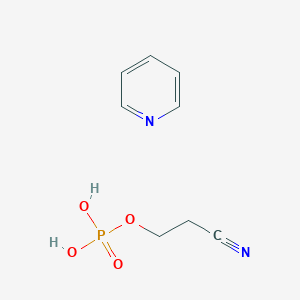
![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)
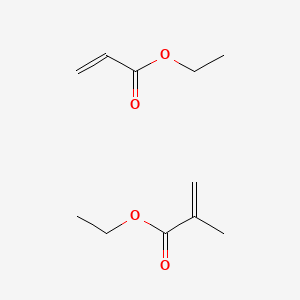
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
